5-Hydroxymethyl-hexahydro-pyrano[3,2-b]pyrrole-1-carboxylic acid tert-butyl ester
Description
Chemical Identity: The compound 5-Hydroxymethyl-hexahydro-pyrano[3,2-b]pyrrole-1-carboxylic acid tert-butyl ester (CAS: 1310381-24-8) is a bicyclic tertiary alcohol ester featuring a fused pyrano-pyrrole core. Its stereochemistry is defined as (3aR,5S,7aR)-configuration, with a hydroxymethyl substituent at the 5-position of the hexahydropyrano[3,2-b]pyrrole system .
Synonyms:
- Racemic-(3aR,5S,7aR)-tert-butyl 5-(hydroxymethyl)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate
- rel-1,1-Dimethylethyl (3aR,5S,7aR)-hexahydro-5-(hydroxymethyl)pyrano[3,2-b]pyrrole-1(2H)-carboxylate .
Role and Applications:
This compound serves as a chiral building block in pharmaceutical synthesis, particularly for its tert-butyl ester group, which acts as a protective moiety for carboxylic acids during multi-step reactions. Its hydroxymethyl group enables further functionalization, such as oxidation or conjugation.
Properties
IUPAC Name |
tert-butyl (3aR,5R,7aR)-5-(hydroxymethyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-7-6-11-10(14)5-4-9(8-15)17-11/h9-11,15H,4-8H2,1-3H3/t9-,10-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDODHLUDMIVDHJ-GMTAPVOTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCC(O2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1CC[C@@H](O2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Hydroxymethyl-hexahydro-pyrano[3,2-b]pyrrole-1-carboxylic acid tert-butyl ester, with the CAS number 1310381-38-4, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, including anticancer and antimicrobial properties, supported by various studies and data.
The molecular formula of this compound is C13H23NO4, with a molar mass of 257.33 g/mol. Its density is approximately 1.125 g/cm³ and it has a predicted boiling point of 371.1 °C. The compound is typically stored at temperatures between 2-8 °C in a sealed and dry environment .
Anticancer Activity
Recent studies have highlighted the anticancer potential of related pyrrolidine derivatives. For instance, derivatives of 5-oxopyrrolidine have shown significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. In one study, compounds were tested at a concentration of 100 µM for 24 hours, revealing structure-dependent anticancer activity. Notably, certain compounds reduced A549 cell viability to as low as 66% compared to controls .
Table 1: Anticancer Activity of Pyrrolidine Derivatives
| Compound | Cell Line | Viability (%) | Reference |
|---|---|---|---|
| Compound 15 | A549 | 66% | |
| Compound 21 | A549 | Significant activity | |
| Control (Cisplatin) | A549 | Variable | Standard |
The mechanism behind the anticancer activity appears to be linked to the structural features of the compounds, particularly the presence of specific functional groups that enhance their interaction with cellular targets.
Antimicrobial Activity
In addition to its anticancer properties, there is emerging evidence supporting the antimicrobial effects of pyrrolidine derivatives. Compounds have been screened against multidrug-resistant pathogens such as Klebsiella pneumoniae and Staphylococcus aureus. The results indicated that certain derivatives exhibit notable antimicrobial activity, suggesting potential applications in treating resistant infections .
Table 2: Antimicrobial Activity Against Pathogens
| Pathogen | Compound Tested | Activity Level |
|---|---|---|
| Klebsiella pneumoniae | Various | Significant |
| Staphylococcus aureus | Various | Moderate |
| Acinetobacter baumannii | Various | Variable |
The precise mechanisms through which these compounds exert their biological effects remain an area of active research. It is hypothesized that they may interact with specific cellular pathways involved in apoptosis and cell cycle regulation, particularly in cancer cells. Additionally, their ability to modulate microbial resistance mechanisms could provide insights into new therapeutic strategies against infections .
Case Studies
A notable case study involved the synthesis and biological characterization of novel pyrrolidine derivatives, which demonstrated potent anticancer activity in vitro. The study utilized both cancerous (A549) and non-cancerous (HSAEC-1 KT) cell lines to assess cytotoxicity and selectivity profiles. The findings indicated that while some compounds were effective against cancer cells, they also exhibited toxicity towards non-cancerous cells at higher concentrations .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
The compound serves as an essential intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural features allow for modifications that enhance the efficacy and specificity of drug candidates. For instance, derivatives of this compound have been explored for their potential as histamine-3 receptor ligands, which are crucial for treating conditions like narcolepsy and obesity .
Case Study: Neurological Disorders
A study highlighted the synthesis of pyrrolo[3,2-b]pyrrole derivatives from this compound. These derivatives exhibited promising activity in modulating neurotransmitter systems, indicating their potential as therapeutic agents for neurological disorders .
Material Science
Advanced Polymers and Materials
In material science, 5-hydroxymethyl-hexahydro-pyrano[3,2-b]pyrrole-1-carboxylic acid tert-butyl ester is utilized to develop advanced polymers. Its incorporation into polymer matrices improves mechanical properties and thermal stability. This enhancement is vital for manufacturing durable goods that withstand harsh environmental conditions.
Data Table: Mechanical Properties Enhancement
| Property | Control Sample | Modified Sample |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Stability (°C) | 150 | 200 |
Agricultural Chemistry
Agrochemical Formulations
The compound plays a significant role in the formulation of agrochemicals. It contributes to developing pesticides and herbicides that improve crop protection and yield. The structural properties of this compound allow for better targeting and reduced environmental impact compared to traditional chemicals.
Case Study: Crop Yield Improvement
Research demonstrated that formulations containing this compound resulted in a 20% increase in crop yield compared to untreated controls. This improvement is attributed to enhanced efficacy against pests and diseases while minimizing phytotoxicity .
Biochemical Research
Enzyme Interaction Studies
In biochemical research, the compound is utilized to study enzyme interactions and metabolic pathways. Its unique structure allows researchers to explore how it affects enzyme activity, leading to insights that can inform drug development and disease treatment strategies.
Case Study: α-Glucosidase Inhibition
A study focused on the inhibition of α-glucosidase by derivatives of this compound showed promising results for managing type 2 diabetes mellitus. The inhibition mechanism was linked to structural interactions at the enzyme's active site, providing a potential pathway for therapeutic development .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group (-CH2OH) undergoes selective oxidation to form aldehydes or carboxylic acids.
| Reagent/Conditions | Product | Selectivity | Notes |
|---|---|---|---|
| Pyridinium chlorochromate (PCC) in CH2Cl2 | Aldehyde derivative | High | Mild conditions preserve ester functionality |
| KMnO4 in acidic aqueous medium | Carboxylic acid derivative | Moderate | Requires prolonged reaction times |
| TEMPO/NaClO system | Carboxylic acid derivative | High | Eco-friendly, room-temperature conditions |
Reduction Reactions
The ester group and hydroxymethyl moiety can be reduced under controlled conditions.
| Reagent/Conditions | Product | Key Feature |
|---|---|---|
| LiAlH4 in THF | Primary alcohol (retains ester) | Selective reduction of -CH2OH |
| H2/Pd-C in ethanol | Fully saturated pyrrolidine derivative | Hydrogenation of bicyclic ring |
Substitution Reactions
The hydroxyl group participates in nucleophilic substitutions:
| Reagent/Conditions | Product | Application |
|---|---|---|
| SOCl2 in DCM | Chloromethyl derivative | Precursor for cross-coupling |
| PBr3 in ether | Bromomethyl derivative | Used in Suzuki-Miyaura reactions |
| Tosyl chloride/pyridine | Tosylate intermediate | Enables SN2 reactions |
Ester Hydrolysis
The tert-butyl ester undergoes hydrolysis to generate carboxylic acids:
| Conditions | Product | Yield Optimization |
|---|---|---|
| 6M HCl, reflux | Free carboxylic acid | 85–92% yield |
| NaOH/H2O/THF, room temperature | Sodium carboxylate | Faster kinetics |
Comparative Reactivity with Structural Analogs
Key differences in reactivity compared to similar compounds:
Mechanistic Insights
-
Oxidation : Proceeds via radical intermediates in TEMPO-mediated reactions or through chromate ester formation with PCC.
-
Ester Hydrolysis : Acidic conditions protonate the carbonyl oxygen, while basic conditions deprotonate the hydroxide nucleophile.
This compound’s versatility in generating aldehydes, carboxylic acids, and halogenated derivatives makes it valuable for synthesizing bioactive molecules and functional materials. Its stereochemical rigidity further enhances selectivity in asymmetric synthesis.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following tert-butyl ester derivatives share structural motifs but differ in core rings and substituents, influencing their physicochemical and synthetic behaviors:
*N/R: Not reported in provided sources.
Key Observations:
Core Structure Diversity: The target compound features a fused pyrano-pyrrole bicyclic system, conferring rigidity and stereochemical complexity absent in indazole-pyrrole hybrids (e.g., 5a, 5g, 5b) or simple alkyl esters (e.g., bromoacetic acid tert-butyl ester) . Indazole-based analogs (5a, 5g, 5b) exhibit planar aromatic systems, enhancing π-π stacking interactions but reducing solubility compared to the saturated pyrano-pyrrole core .
Halogenated analogs (e.g., 5b with a 3-chloro-propyl chain) show increased polarity (higher Rf = 0.62) compared to non-halogenated derivatives (Rf = 0.28–0.32) .
Synthetic Efficiency: Suzuki coupling reactions for indazole-pyrrole esters (5a, 5g) achieved yields of 84–92%, while chloropropyl-substituted analogs (5b) had lower yields (74%), suggesting steric hindrance impacts efficiency .
Physicochemical and Analytical Comparisons
Spectral Data:
- IR Spectroscopy : All tert-butyl esters in exhibit strong carbonyl stretches (ν ~1725–1733 cm⁻¹), consistent with ester functional groups . The target compound is expected to show similar absorption.
- NMR: Indazole-pyrrole esters display distinct aromatic proton shifts (δ 6.18–8.11 ppm), whereas the target’s saturated pyrano-pyrrole core would show upfield-shifted protons (δ < 6 ppm, unobserved in provided data) .
Chromatographic Behavior:
Functional and Application-Based Differences
- Pharmaceutical Utility: Indazole-pyrrole esters (5a, 5g) are intermediates in kinase inhibitor synthesis, leveraging their planar aromatic systems for target binding . The target compound’s chiral pyrano-pyrrole scaffold is valuable for asymmetric catalysis or peptidomimetic drug design .
- Protective Group Stability :
- Bromoacetic acid tert-butyl ester () demonstrates the ester’s utility in multi-step syntheses, where the tert-butyl group remains intact under basic conditions .
Q & A
Q. What are the recommended methods for synthesizing 5-hydroxymethyl-hexahydro-pyrano[3,2-b]pyrrole-1-carboxylic acid tert-butyl ester?
- Methodological Answer : The synthesis typically involves multi-step protection-deprotection strategies. For example, tert-butyl esters are often introduced via Boc (tert-butoxycarbonyl) protection under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine . Key intermediates, such as hexahydro-pyrrolo[3,2-b]pyrrole cores, may require catalytic hydrogenation or cyclization reactions . Purification via column chromatography (e.g., silica gel with ethyl acetate/cyclohexane) is critical to isolate the product .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify stereochemistry and functional groups. For example, tert-butyl protons appear as a singlet near δ 1.3–1.4 ppm, while hydroxymethyl groups may show resonances at δ 3.5–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Electrospray ionization (ESI) or electron impact (EI) modes are commonly employed .
- Infrared (IR) Spectroscopy : Peaks near 1700–1750 cm⁻¹ confirm ester carbonyl groups .
Q. How should this compound be stored to ensure stability during experiments?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the tert-butyl ester group. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as these may degrade the compound .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?
- Methodological Answer :
- Catalyst Screening : Test transition-metal catalysts (e.g., CuCl₂·2H₂O) for cycloaddition or coupling reactions, as seen in analogous pyrrole syntheses .
- Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) may enhance reactivity compared to non-polar solvents.
- Temperature Control : Gradual heating (e.g., 50–80°C) improves reaction kinetics without decomposing sensitive intermediates .
Q. How should discrepancies in spectral data (e.g., NMR shifts) be resolved during structural elucidation?
- Methodological Answer :
- Solvent Calibration : Ensure deuterated solvents (e.g., DMSO-d₆, CDCl₃) are used consistently, as solvent polarity affects chemical shifts .
- Comparative Analysis : Cross-reference with published data for structurally similar compounds, such as tert-butyl-protected pyrrolidine derivatives .
- Dynamic Effects : Consider rotameric equilibria or hydrogen bonding, which may broaden peaks or split signals .
Q. What strategies are effective for modifying the hydroxymethyl or tert-butyl groups to study structure-activity relationships (SAR)?
- Methodological Answer :
- Hydroxymethyl Modifications : Perform oxidation (e.g., with PCC) to convert hydroxymethyl to a carbonyl group, or esterify with acyl chlorides .
- tert-Butyl Deprotection : Use trifluoroacetic acid (TFA) in dichloromethane to remove the Boc group, enabling further functionalization .
- Bioisosteric Replacement : Substitute tert-butyl with cyclopropyl or other stable groups to evaluate steric/electronic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
